molecular formula C15H28O3 B14170642 trans-5-Allyl-2-isopropyl-5-(1-propoxyethyl)-1,3-dioxane CAS No. 22736-22-7

trans-5-Allyl-2-isopropyl-5-(1-propoxyethyl)-1,3-dioxane

Cat. No.: B14170642
CAS No.: 22736-22-7
M. Wt: 256.38 g/mol
InChI Key: NAQZZQUPMYYENO-WLYUNCDWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-5-Allyl-2-isopropyl-5-(1-propoxyethyl)-1,3-dioxane: is an organic compound belonging to the class of dioxanes. Dioxanes are a group of heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms. This specific compound features an allyl group, an isopropyl group, and a propoxyethyl group, making it a unique and complex molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-5-Allyl-2-isopropyl-5-(1-propoxyethyl)-1,3-dioxane typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Dioxane Ring: The initial step involves the cyclization of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst to form the dioxane ring.

    Introduction of Allyl Group: The allyl group can be introduced via an allylation reaction using allyl bromide and a base such as sodium hydride.

    Isopropylation: The isopropyl group can be added through a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.

    Propoxyethyl Group Addition: The final step involves the etherification of the dioxane ring with 1-bromopropane in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction reactions can target the dioxane ring or the allyl group, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the propoxyethyl group, leading to the formation of various ethers or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are frequently employed.

Major Products

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various ethers or alcohols depending on the nucleophile used.

Scientific Research Applications

trans-5-Allyl-2-isopropyl-5-(1-propoxyethyl)-1,3-dioxane: has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of trans-5-Allyl-2-isopropyl-5-(1-propoxyethyl)-1,3-dioxane depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The molecular pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    trans-5-Allyl-2-isopropyl-1,3-dioxane: Lacks the propoxyethyl group, making it less complex.

    trans-5-Allyl-2-methyl-5-(1-propoxyethyl)-1,3-dioxane: Contains a methyl group instead of an isopropyl group.

    cis-5-Allyl-2-isopropyl-5-(1-propoxyethyl)-1,3-dioxane: Has a different stereochemistry.

Uniqueness

  • The presence of the allyl, isopropyl, and propoxyethyl groups in trans-5-Allyl-2-isopropyl-5-(1-propoxyethyl)-1,3-dioxane makes it unique in terms of its chemical reactivity and potential applications. The specific arrangement of these groups can lead to distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

22736-22-7

Molecular Formula

C15H28O3

Molecular Weight

256.38 g/mol

IUPAC Name

2-propan-2-yl-5-prop-2-enyl-5-[(1R)-1-propoxyethyl]-1,3-dioxane

InChI

InChI=1S/C15H28O3/c1-6-8-15(13(5)16-9-7-2)10-17-14(12(3)4)18-11-15/h6,12-14H,1,7-11H2,2-5H3/t13-,14?,15?/m1/s1

InChI Key

NAQZZQUPMYYENO-WLYUNCDWSA-N

Isomeric SMILES

CCCO[C@H](C)C1(COC(OC1)C(C)C)CC=C

Canonical SMILES

CCCOC(C)C1(COC(OC1)C(C)C)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.